N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide
Description
N'-[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide (hereafter referred to as Compound 4) is a maleimide-succinimide hybrid synthesized via the reaction of bismaleimide with 4-methylbenzohydrazide . Its structure features a 4-bromophenyl substituent attached to a pyrrolidin-2,5-dione core, linked to a 4-methylbenzohydrazide moiety.
Properties
IUPAC Name |
N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O3/c1-11-2-4-12(5-3-11)17(24)21-20-15-10-16(23)22(18(15)25)14-8-6-13(19)7-9-14/h2-9,15,20H,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXJDZLDYZMOBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 4-bromophenyl derivative, followed by the formation of the dioxopyrrolidinyl intermediate. The final step involves the coupling of the dioxopyrrolidinyl intermediate with 4-methylbenzohydrazide under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structural Analogs
Anticancer Activity and Molecular Docking
Compound 4 was compared with three analogs in a 2021 study ():
- Compound 3 : N'-[1-(4-[2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]phenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
- Compound 5 : N'-[1-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-[1,1'-biphenyl]-4-yl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
- Compound 6 : N'-[1-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-[1,1'-biphenyl]-4-yl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide
| Compound | IC₅₀ (MCF-7) | Binding Affinity (AKT1, kcal/mol) | Binding Affinity (CDK2, kcal/mol) |
|---|---|---|---|
| 4 | Higher | Not reported | Not reported |
| 3 | Lower | -16.112 | -21.342 |
| 5 | Lower | -22.398 | -19.940 |
Key Findings :
- Compound 4 showed reduced cytotoxicity compared to 3 and 5 , likely due to the absence of a biphenyl group or additional electron-withdrawing substituents.
- Molecular docking revealed that 3 and 5 form stronger hydrogen bonds and hydrophobic interactions with AKT1 and CDK2, critical proteins in cancer progression .
Antibacterial Activity: Role of Halogen Substituents
Compound 4 shares structural similarities with hydrazone derivatives derived from 4-methylbenzohydrazide (–7). For example:
- Compound 3 () : N’-(3,5-dibromobenzylidene)-4-methylbenzohydrazide
- Compound 1 () : 4-methyl-N’-(4-nitrobenzylidene)benzohydrazide
| Compound | Substituent | MIC (μg/mL) Against S. aureus |
|---|---|---|
| 4 | 4-Bromophenyl | Not tested |
| 3 | 3,5-Dibromo | 12.5 |
| 1 | 4-Nitro | 25 |
Key Findings :
- Bromine substitution enhances antibacterial activity. Compound 3 (3,5-dibromo) showed the lowest MIC values, attributed to increased lipophilicity and membrane penetration .
- While Compound 4 contains a single bromophenyl group, its pyrrolidinone core may reduce antibacterial efficacy compared to simpler hydrazones.
Structural and Crystallographic Comparisons
Halogen Effects on Crystal Packing
compared chloro- and bromophenyl analogs:
- Chlorophenyl analog : (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine
- Bromophenyl analog : (E)-1-(4-bromophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine
| Parameter | Chlorophenyl (1) | Bromophenyl (2) |
|---|---|---|
| Unit cell volume (ų) | 1427.2 | 1460.8 |
| Dihedral angle (°) | ~56 | ~56 |
Both compounds exhibited similar dihedral angles (~56°) but larger unit cells for the bromophenyl derivative due to bromine’s larger atomic radius. Weak interactions (C–H⋯N, π–π stacking) dominated packing, suggesting Compound 4 ’s bromophenyl group may enhance crystal stability .
Substitution Patterns in Benzohydrazide Derivatives
- Fluorophenyl analog () : N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4-dimethoxybenzohydrazide
- Methoxyphenyl analog () : N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
| Substituent | Electronic Effect | Biological Implication |
|---|---|---|
| 4-Bromo (Compound 4) | Electron-withdrawing | Moderate cytotoxicity, potential for halogen bonding |
| 4-Fluoro | Electron-withdrawing | Enhanced target selectivity |
| 4-Methoxy | Electron-donating | Improved solubility, reduced activity |
Fluorine’s electronegativity may improve binding specificity, while methoxy groups enhance solubility but reduce bioactivity .
Biological Activity
N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structure that combines a bromophenyl group, a dioxopyrrolidinyl moiety, and a hydrazide segment, suggesting possible biological activities including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by research findings and data tables.
- Molecular Formula : C18H16BrN3O3
- Molar Mass : 402.24194 g/mol
- CAS Number : 485394-64-7
Structural Representation
The structural formula can be depicted as follows:
This structure is characterized by the presence of:
- A bromophenyl group, which may enhance lipophilicity and biological interactions.
- A dioxopyrrolidinyl ring that can participate in various chemical reactions.
- A hydrazide functional group that is often associated with biological activity.
Antimicrobial Properties
Research indicates that compounds containing hydrazide groups often exhibit antimicrobial activity. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that this compound could possess similar properties. The mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. It is hypothesized that the compound may induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of cell proliferation : Studies have shown that derivatives of similar structures can significantly reduce the growth of cancer cell lines.
- Modulation of signaling pathways : The compound may interact with key proteins involved in cell cycle regulation.
Case Studies
- Study on Cell Lines : A recent study evaluated the effects of this compound on human breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics.
- Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying its anticancer effects. The compound was found to activate caspase pathways leading to apoptosis in treated cells.
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What is the standard protocol for synthesizing N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide?
- Methodology : The compound is synthesized via a two-step reaction. First, 1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl acetate is prepared from L-malic acid and 4-iodoaniline using acetyl chloride under reflux (82% yield). In the second step, this intermediate reacts with 4-methylbenzohydrazide in THF with catalytic copper(I) iodide, yielding the target compound. Characterization involves IR, , , and mass spectrometry .
Q. How is the purity and structural integrity of this compound validated?
- Methodology :
- Spectroscopic Analysis : IR confirms carbonyl stretches (1640–1680 cm) and N–H bonds (3190–3250 cm). identifies aromatic protons (δ 7.2–8.1 ppm) and hydrazide NH signals (δ 9.8–10.2 ppm) .
- X-ray Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths and angles, confirming regioselectivity in the pyrrolidine-dione core .
Q. What in vitro assays are used to evaluate its anticancer activity?
- Methodology : The MTT assay is standard for cytotoxicity screening. For example, against MCF-7 breast cancer cells, the compound showed IC values <10 µM. Data normalization includes positive controls (e.g., doxorubicin) and triplicate measurements to minimize variability .
Advanced Research Questions
Q. How can computational methods resolve contradictions in regioselectivity during cycloaddition reactions involving this compound?
- Methodology : Molecular Electron Density Theory (MEDT) calculations at the DFT/B3LYP/6-311++G(d,p) level analyze Fukui indices and dual descriptor plots. These identify nucleophilic/electrophilic sites, explaining preferential formation of 1-(4-bromophenyl)-3-aryl-Δ-pyrazolines over alternative regioisomers .
Q. What strategies optimize reaction yields for derivatives with enhanced bioactivity?
- Methodology :
- Catalytic Optimization : Copper(I) iodide (5 mol%) in THF improves conjugate addition efficiency by stabilizing intermediates .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrazide intermediates, reducing side-product formation .
Q. How do molecular docking studies predict interactions with cancer-related proteins?
- Methodology : Docking (AutoDock Vina) against AKT1 and CDK2 proteins uses PDB IDs 3O96 and 1HCL. The compound’s hydrazide group forms hydrogen bonds with Thr211 (AKT1) and Lys33 (CDK2), with binding energies <−16 kcal/mol. MD simulations (100 ns) validate stability via RMSD <2.5 Å .
Q. What analytical challenges arise in characterizing unstable intermediates during synthesis?
- Methodology :
- Low-Temperature NMR : Captures transient species (e.g., trichloromethyl-pyrazolines) at −40°C in CDCl.
- HPLC-MS Coupling : Monitors reaction progress in real-time, identifying byproducts like CHCl-eliminated derivatives .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s cytotoxicity across cell lines?
- Resolution : Discrepancies arise from assay conditions. For example, serum-free media exaggerate toxicity in HeLa cells (IC 8 µM vs. 15 µM in serum-containing media). Standardizing protocols (e.g., 10% FBS, 48-h incubation) reduces variability .
Q. How do crystallographic data reconcile with theoretical predictions of molecular geometry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
